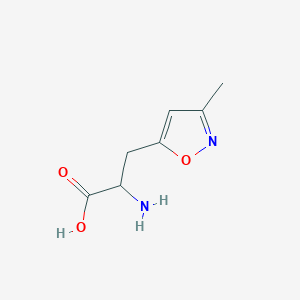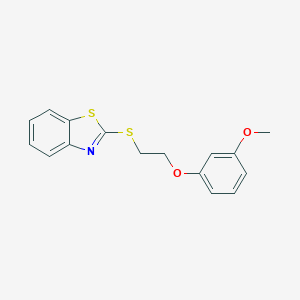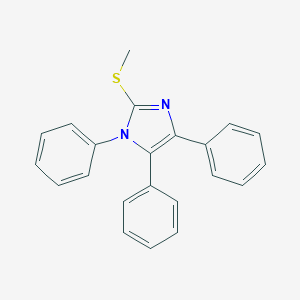![molecular formula C23H20N4OS B498864 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER](/img/structure/B498864.png)
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with additional benzylthio and phenoxyethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzimidazole rings, leading to partially or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylthio or phenoxyethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, or acetonitrile are often employed, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions can vary widely. Oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a thiazole ring fused to the triazole ring, offering different chemical properties and applications.
Uniqueness
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is unique due to its specific combination of benzylthio and phenoxyethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C23H20N4OS |
|---|---|
Poids moléculaire |
400.5g/mol |
Nom IUPAC |
1-benzylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-29-23-25-24-22-26(15-16-28-19-11-5-2-6-12-19)20-13-7-8-14-21(20)27(22)23/h1-14H,15-17H2 |
Clé InChI |
CPVBFAPCYYMJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)
![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498789.png)
![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol](/img/structure/B498790.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)
![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498795.png)
![1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B498797.png)


![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B498803.png)
![2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B498804.png)
